2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1637781-10-2) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family, a privileged scaffold extensively validated for ATP-competitive kinase inhibition. The compound features a 2-amino group, a 6-bromo substituent, an 8-cyclopentyl group, and a 5-methyl group on the core bicyclic system.

Molecular Formula C13H15BrN4O
Molecular Weight 323.19 g/mol
Cat. No. B8223766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one
Molecular FormulaC13H15BrN4O
Molecular Weight323.19 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N(C2=NC(=NC=C12)N)C3CCCC3)Br
InChIInChI=1S/C13H15BrN4O/c1-7-9-6-16-13(15)17-11(9)18(12(19)10(7)14)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H2,15,16,17)
InChIKeyDYMXUYXLSNTDDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Core Scaffold & Key Intermediate for CDK Inhibitor Programs


2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one (CAS 1637781-10-2) is a heterocyclic small molecule belonging to the pyrido[2,3-d]pyrimidin-7(8H)-one family, a privileged scaffold extensively validated for ATP-competitive kinase inhibition [1]. The compound features a 2-amino group, a 6-bromo substituent, an 8-cyclopentyl group, and a 5-methyl group on the core bicyclic system. It is primarily utilized as a synthetic building block and lead optimization scaffold in medicinal chemistry, serving as a key intermediate en route to selective cyclin-dependent kinase (CDK) inhibitors, including analogs and metabolites of the FDA-approved CDK4/6 inhibitor palbociclib . Its molecular formula is C13H15BrN4O, with a molecular weight of 323.19 g/mol and a standard vendor purity of ≥98% .

Procurement Risks for 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one: Why Analogs Cannot Substitute


Within the pyrido[2,3-d]pyrimidin-7(8H)-one class, seemingly minor substituent changes at the C2 and C6 positions profoundly alter both the synthetic utility and the biological profile of the molecule, making simple analog substitution unacceptable for rigorous research or industrial application. This compound is not merely a passive intermediate but a strategically functionalized building block . The 2-amino group provides a distinct nucleophilic handle for derivatization (e.g., Buchwald-Hartwig coupling or amide formation) compared to the 2-chloro or 2-methylsulfinyl analogs typically used in palbociclib synthesis [1]. Simultaneously, the 6-bromo substituent offers a critical anchor point for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), a functionality absent in the corresponding 6-acetyl or 6-des-bromo derivatives . Substituting this compound with a structural analog would eliminate the capacity for orthogonal functionalization at C2 and C6, thereby collapsing the accessible chemical space and compromising the generation of focused kinase inhibitor libraries or the precise synthesis of defined impurity standards.

Quantitative Head-to-Head Differentiation Data for 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one


Enhanced Synthetic Diversification Potential at C6: 6-Bromo vs. 6-Acetyl Analogs

The 6-bromo substituent enables late-stage diversification via palladium-catalyzed cross-coupling reactions, a key advantage over the 6-acetyl analog (Palbociclib Impurity 16, CAS 571189-64-5) which carries a terminal, non-diversifiable ketone group. The 6-acetyl analog has a reported IC50 of 30 nM against CDK2/Cyclin A [1]. By replacing the acetyl with a bromo handle, medicinal chemists can explore Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings at the C6 position to optimize potency and selectivity for CDK4/6 or other kinases, directly leveraging the scaffold-locked selectivity profile while generating novel intellectual property [2].

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

Distinct 2-Amino Pharmacophore Utility vs. 2-Chloro Palbociclib Intermediate

The 2-amino group offers a direct hydrogen-bond donor/acceptor for the kinase hinge region, differentiating it from the 2-chloro analog (CAS 1016636-76-2), which is a primary intermediate for palbociclib [1]. The 2-chloro intermediate requires a subsequent Buchwald-Hartwig amination step to install the 2-aminopyridine side chain critical for CDK4/6 activity, a process that can be low-yielding (a typical step yield is ~74% based on patent examples) [2]. The target compound's pre-installed 2-amino group bypasses this problematic C-N coupling step if the goal is to generate 2-amino-substituted analogs, thereby reducing step count and improving overall synthetic efficiency for focused SAR studies around the 2-position [2].

Organic Synthesis Kinase Inhibitor Structure-Activity Relationship (SAR)

Validated CDK4-Selective Scaffold Conferred by 5-Methyl and 8-Cyclopentyl Substituents

The 5-methyl and 8-cyclopentyl substituents are critical for conferring selectivity for CDK4 over other CDKs and tyrosine kinases. Foundational SAR studies on the pyrido[2,3-d]pyrimidin-7(8H)-one template demonstrate that the introduction of a methyl group at the C5 position is sufficient to impart excellent selectivity for CDK4 [1]. Furthermore, the 8-cyclopentyl group is a conserved feature in palbociclib and its potent analogs, contributing to optimal hydrophobic pocket occupancy. This compound retains both selectivity-determining substituents, distinguishing it from earlier generation pan-CDK inhibitors (e.g., flavopiridol) or unselective pyrido[2,3-d]pyrimidine lead compounds lacking these features [1]. In vitro profiling of a closely related 2-anilino analog (compound 7x) confirmed potent inhibition of CDK4/Cyclin D1 and ARK5 kinases [2].

Kinase Selectivity CDK4/CDK6 Structure-Based Drug Design

Physicochemical Property Profile for Handling and Purification

Understanding the physicochemical properties of this intermediate is crucial for scaling reactions and developing robust purification methods. The compound has a predicted boiling point of 494.6±55.0 °C at 760 mmHg and a predicted density of 1.6±0.1 g/cm³ . These properties differ from those of the key 2-methylsulfinyl intermediate (CAS 571188-81-3), which has a reported melting point of >160°C (dec.) and a predicted boiling point of 542.8±60.0 °C at 760 mmHg . The lower predicted boiling point and absence of a polar sulfinyl group in the target compound suggest different chromatographic retention times and distillation characteristics, which must be accounted for during purification method development and analytical method validation (e.g., HPLC, GC) when compared to the methylsulfinyl analog.

Pre-formulation Process Chemistry Analytical Chemistry

Role as a Defined Palbociclib Desacetyl-Bromo Analog for DMPK and Impurity Profiling

This compound is the direct 6-desacetyl-6-bromo analog of a known palbociclib metabolite/impurity (Palbociclib Impurity 16) [1]. In the development and quality control (QC) of generic palbociclib, the 6-bromo substituent is a potential carry-over impurity from the synthesis (e.g., residual 6-bromo intermediates) or a degradation product. Unlike the 2-chloro or 2-methylsulfinyl intermediates, which are chemically distinct from the final drug substance, this 2-amino-6-bromo derivative is structurally closer to the active pharmaceutical ingredient (API) and its metabolites, making it a more relevant reference standard for liquid chromatography-mass spectrometry (LC-MS) method development and validation. Vendors offer highly characterized batches compliant with ISO certification for use in ANDA (Abbreviated New Drug Application) submissions and QC release testing .

Drug Metabolism and Pharmacokinetics (DMPK) Pharmaceutical Analysis Reference Standards

Optimal Application Scenarios for 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one Based on Differentiated Evidence


Focused CDK4/6 Inhibitor Library Synthesis via Late-Stage C6 Diversification

Medicinal chemistry teams can leverage the C6-bromo handle to synthesize a library of novel CDK4/6 inhibitor candidates via Suzuki-Miyaura coupling with diverse aryl or heteroaryl boronic acids. This avoids the synthetic dead-end of the 6-acetyl analog (Palbociclib Impurity 16), whose fixed ketone group restricts late-stage SAR exploration [1]. The pre-installed 5-methyl and 8-cyclopentyl groups ensure the library retains an inherent selectivity profile for CDK4 over other CDKs, as established by foundational SAR studies [2].

Process Chemistry Optimization for Palbociclib Generic API Manufacturing

Process chemists can explore novel, step-economical routes to palbociclib by using this compound as a starting material, bypassing the low-yielding C2 amination step required for the standard 2-chloro or 2-methylsulfinyl intermediates (benchmark step yield ~74%) [3]. The distinct physicochemical properties (predicted BP difference of ~48°C vs. the 2-methylsulfinyl analog) mandate the development of dedicated purification and analytical methods, providing opportunities for process patenting .

ANDAs and Pharmaceutical QC: Sourcing of a Critical 6-Bromo Impurity Standard

Quality control and regulatory affairs departments in generic pharmaceutical companies can procure this ≥98% pure compound as a reference standard for identifying and quantifying residual 6-bromo process impurities during palbociclib drug substance and drug product release testing. Its structural homology to the API and its known 2-amino metabolites makes it a more relevant marker for LC-MS method validation than the 2-chloro intermediate [4].

Chemical Biology Tool Compound Generation for Target Engagement Studies

Chemical biologists can use the 6-bromo substituent to attach linkers or biotin tags via cross-coupling, creating pull-down probes or PROTAC (Proteolysis Targeting Chimera) precursors based on a selective CDK4 scaffold. This application directly exploits the dual synthetic handles (2-NH2 for pharmacophore retention, 6-Br for functionalization) that are not available in the corresponding 6-acetyl or 2-chloro intermediates [1].

Quote Request

Request a Quote for 2-Amino-6-bromo-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.